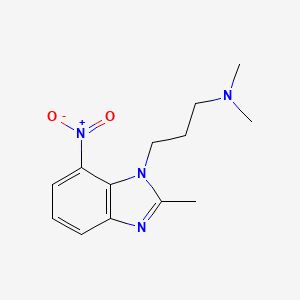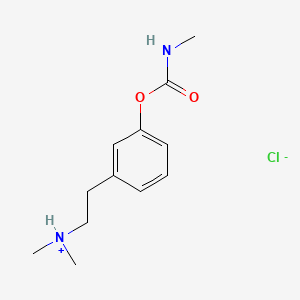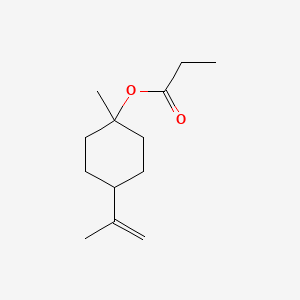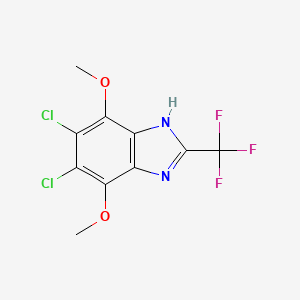
Salicylanilide, 3'-chloro-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salicylanilide, 3’-chloro-5-nitro-, is a halogenated derivative of salicylanilide, a class of compounds known for their wide range of biological activities. This compound is characterized by the presence of a chloro group at the 3’ position and a nitro group at the 5 position on the salicylanilide structure. It has been studied for its antimicrobial, antifungal, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Salicylanilide, 3’-chloro-5-nitro-, typically involves the nitration of salicylanilide followed by chlorination. One common method includes the nitration of salicylanilide using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5 position. The resulting 5-nitrosalicylanilide is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 3’ position .
Industrial Production Methods
Industrial production of Salicylanilide, 3’-chloro-5-nitro-, follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Salicylanilide, 3’-chloro-5-nitro-, undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of antimicrobial coatings and materials .
Comparación Con Compuestos Similares
Similar Compounds
Niclosamide: Another halogenated salicylanilide known for its anthelmintic and anticancer properties.
Rafoxanide: A salicylanilide derivative used as an anthelmintic in veterinary medicine.
Uniqueness
Salicylanilide, 3’-chloro-5-nitro-, is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other salicylanilides. Its combination of chloro and nitro groups enhances its antimicrobial and anticancer properties, making it a valuable compound for further research and development .
Propiedades
| 6505-75-5 | |
Fórmula molecular |
C13H9ClN2O4 |
Peso molecular |
292.67 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-2-hydroxy-5-nitrobenzamide |
InChI |
InChI=1S/C13H9ClN2O4/c14-8-2-1-3-9(6-8)15-13(18)11-7-10(16(19)20)4-5-12(11)17/h1-7,17H,(H,15,18) |
Clave InChI |
IQYMVVCMLCXPEU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


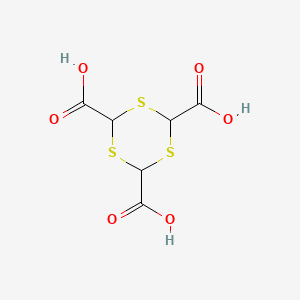
![Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)
